6-Cyano-7-Nitrochinoxalin-2,3-dion
Übersicht
Beschreibung
6-Cyano-7-nitroquinoxaline-2,3-dione is a chemical compound known for its role as a potent and competitive antagonist of AMPA and kainate receptors. It is often used in scientific research to study excitatory synaptic transmission and has applications in neuropharmacology due to its ability to block specific glutamate receptors .
Wissenschaftliche Forschungsanwendungen
6-Cyano-7-nitroquinoxaline-2,3-dione is widely used in scientific research, particularly in the fields of:
Neuropharmacology: It is used to study the role of AMPA and kainate receptors in synaptic transmission and neuroprotection.
Electrophysiology: Researchers use this compound to block specific receptor responses in electrophysiological recordings.
Ischemia Models: It has shown neuroprotective effects in models of ischemia, making it valuable for studying stroke and related conditions.
Seizure Research: The compound inhibits seizure-like activity in hippocampal neurons, contributing to epilepsy research.
Wirkmechanismus
Target of Action
The primary targets of CNQX are the AMPA and kainate receptors , which are types of ionotropic glutamate receptors . These receptors play a crucial role in fast synaptic transmission in the central nervous system .
Mode of Action
CNQX acts as a competitive antagonist of the AMPA and kainate receptors . This means it binds to the same site as the natural ligand (glutamate), but without activating the receptor, thereby blocking the action of glutamate . CNQX also acts as an antagonist at the glycine modulatory site of the NMDA receptor complex .
Biochemical Pathways
The antagonistic action of CNQX on AMPA and kainate receptors disrupts the normal flow of ions through these channels, thereby inhibiting the excitatory synaptic transmission mediated by glutamate . This can affect various downstream pathways and processes, including neuronal excitability, learning, and memory .
Pharmacokinetics
It is known that cnqx is soluble in dmso , which could potentially be used as a vehicle for administration
Result of Action
By blocking the action of glutamate at AMPA and kainate receptors, CNQX can inhibit excitatory synaptic transmission. This has been shown to have neuroprotective effects in ischemic models and to suppress epileptic activity in hippocampal neurons .
Biochemische Analyse
Biochemical Properties
6-Cyano-7-nitroquinoxaline-2,3-dione interacts with AMPA and kainate receptors, with IC50 values of 0.3 μM and 1.5 μM respectively . It also acts as an antagonist at the glycine modulatory site on the NMDA receptor complex . These interactions influence various biochemical reactions within the cell.
Cellular Effects
The effects of 6-Cyano-7-nitroquinoxaline-2,3-dione on cells are primarily due to its antagonistic action on AMPA/kainate receptors. It has been shown to have neuroprotective effects in models of ischemia and can inhibit seizure-like activity in hippocampal neurons .
Molecular Mechanism
At the molecular level, 6-Cyano-7-nitroquinoxaline-2,3-dione exerts its effects by binding to AMPA and kainate receptors, thereby inhibiting their function . This can lead to changes in gene expression and cellular signaling pathways.
Vorbereitungsmethoden
The synthesis of 6-Cyano-7-nitroquinoxaline-2,3-dione typically involves the reaction of appropriate quinoxaline derivatives with nitrating agents under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .
Analyse Chemischer Reaktionen
6-Cyano-7-nitroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The cyano and nitro groups can participate in substitution reactions, often using reagents like nucleophiles or electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Cyano-7-nitroquinoxaline-2,3-dione include:
DNQX (6,7-dinitroquinoxaline-2,3-dione): Another potent AMPA receptor antagonist with similar applications.
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): Known for its selectivity towards AMPA receptors.
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): Often used interchangeably with 6-Cyano-7-nitroquinoxaline-2,3-dione in research.
The uniqueness of 6-Cyano-7-nitroquinoxaline-2,3-dione lies in its specific binding affinity and competitive antagonism of both AMPA and kainate receptors, making it a versatile tool in neuropharmacological research .
Biologische Aktivität
CNQX, or 6-Cyano-7-nitroquinoxaline-2,3-dione, is a potent and selective antagonist of non-NMDA glutamate receptors, specifically targeting AMPA and kainate receptors. Its biological activity has been extensively studied due to its relevance in neuropharmacology, particularly in the context of synaptic transmission and neuroprotection.
CNQX primarily acts as a competitive antagonist at AMPA and kainate receptors, with IC50 values of approximately 0.3 µM and 1.5 µM, respectively . Additionally, it exhibits antagonistic properties at the glycine modulatory site on the NMDA receptor complex (IC50 = 25 µM) and can isolate GABA_A receptor-mediated responses in various neuronal cultures .
Table 1: CNQX Antagonistic Properties
Receptor Type | IC50 Value (µM) | Notes |
---|---|---|
AMPA | 0.3 | Competitive antagonist |
Kainate | 1.5 | Competitive antagonist |
NMDA (glycine site) | 25 | Antagonist |
Neuroprotective Effects
Research indicates that CNQX possesses neuroprotective effects, particularly in models of ischemia. It has been shown to inhibit seizure-like activity in hippocampal neurons, making it a valuable compound for studying excitotoxicity and neurodegenerative conditions . In a study involving cultured hippocampal neurons, CNQX was found to induce internalization of AMPA receptors, which may contribute to its ability to modulate synaptic transmission and protect against excitotoxic damage .
Case Studies and Experimental Findings
-
Electrical Synaptic Transmission :
A study demonstrated that CNQX could depress electrical synaptic transmission in cultured neurons by inducing internalization of AMPA-type glutamate receptors. This effect was blocked when co-applied with concanavalin A, suggesting that receptor internalization plays a significant role in its mechanism . -
Effects on GABAergic Transmission :
In experiments conducted on CA1 interneurons, CNQX application resulted in increased frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) without altering their amplitude. This indicates that while CNQX enhances GABA_A receptor-mediated transmission, it also depolarizes interneurons to firing threshold, thus modifying network properties within the hippocampus . -
Impact on Drug Self-Administration :
A study investigating the effects of CNQX on nicotine self-administration in rats found that CNQX significantly reduced nicotine intake during the maintenance phase but did not influence drug-seeking behavior after a period of forced abstinence. This suggests potential therapeutic applications for managing addiction behaviors .
Eigenschaften
IUPAC Name |
7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXVIAFEQBNEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893918 | |
Record name | 6-Cyano-7-nitroquinoxaline-2,3-dioneCNQX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115066-14-3 | |
Record name | 6-Cyano-7-nitroquinoxaline-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115066-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyano-7-nitroquinoxaline-2,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115066143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Cyano-7-nitroquinoxaline-2,3-dioneCNQX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CNQX | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYANQUIXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OTE87SCCW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX)?
A1: 6-Cyano-7-nitroquinoxaline-2,3-dione acts as a potent and selective antagonist of AMPA/kainate receptors, a subtype of ionotropic glutamate receptors. [, ] These receptors play a crucial role in excitatory synaptic transmission throughout the brain. By binding to these receptors, CNQX prevents glutamate from binding and activating them, effectively blocking the flow of ions and inhibiting neuronal excitation.
Q2: How does 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) affect synaptic transmission in the brain?
A2: 6-Cyano-7-nitroquinoxaline-2,3-dione selectively inhibits excitatory synaptic transmission mediated by AMPA/kainate receptors. [, , ] By blocking these receptors, CNQX reduces the amplitude of excitatory postsynaptic potentials (EPSPs) and currents, thereby decreasing the likelihood of postsynaptic neuron firing.
Q3: What are the downstream consequences of blocking AMPA/kainate receptors with 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX)?
A3: Blocking AMPA/kainate receptors with CNQX has various downstream effects on neuronal activity and plasticity, including:
- Reduced neuronal excitability: []
- Suppression of long-term potentiation (LTP): [, ]
- Modulation of synaptic plasticity: [, , ]
- Altered neuronal network activity: []
- Protection against excitotoxicity: []
Q4: What is the significance of studying 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) in the context of neurological disorders?
A4: Given the crucial role of glutamate and its receptors in various neurological and psychiatric disorders, understanding the effects of CNQX helps researchers investigate:
- Epilepsy: [, ] By suppressing neuronal excitability, CNQX may have anticonvulsant properties.
- Parkinson's disease: [] Research suggests that dopamine denervation, a hallmark of Parkinson's disease, alters the sensitivity of striatal neurons to glutamate receptor activation, potentially influencing motor control.
- Pain: [, , ] CNQX has been shown to modulate pain signaling pathways, particularly in models of chronic pain.
- Learning and Memory: [, ] By influencing synaptic plasticity, CNQX affects learning and memory processes.
- Neurotoxicity: [, ] Excessive glutamate release contributes to neuronal damage in various conditions, and CNQX can protect against this excitotoxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.